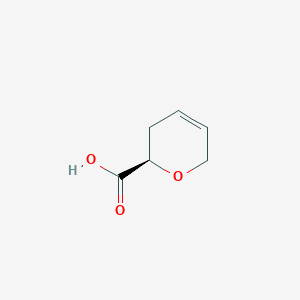

(2R)-3,6-dihydro-2H-pyran-2-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-3,6-dihydro-2H-pyran-2-carboxylic Acid is a chiral compound with a pyran ring structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3,6-dihydro-2H-pyran-2-carboxylic Acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method includes the use of a Diels-Alder reaction followed by hydrolysis and decarboxylation steps . The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts like palladium or rhodium complexes are often employed to enhance the efficiency of the synthesis .

化学反応の分析

Types of Reactions: (2R)-3,6-dihydro-2H-pyran-2-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Lactones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted pyran derivatives.

科学的研究の応用

Drug Development

(2R)-3,6-dihydro-2H-pyran-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably:

- Nebivolol Hydrochloride : This compound is synthesized using intermediates derived from this compound. Nebivolol is known for its antihypertensive properties and has a favorable side effect profile, making it a widely used medication for managing hypertension .

Case Study: Nebivolol Synthesis

| Step | Description | Yield |

|---|---|---|

| 1 | Synthesis of key intermediates from this compound | High |

| 2 | Final coupling reactions to form Nebivolol | >90% |

Protecting Groups in Carbohydrate Chemistry

The compound is utilized as a protecting group for hydroxyl functionalities in carbohydrate chemistry. Its ability to form stable derivatives allows chemists to manipulate other reactive sites without interference.

Nucleoside Chemistry

In nucleoside chemistry, this compound derivatives are employed to protect hydroxyl groups during glycosylation reactions, facilitating the synthesis of nucleoside analogs used in antiviral therapies .

Research Insights and Future Directions

Recent studies have focused on improving the efficiency of synthesizing this compound derivatives through organocatalytic processes. These methods have demonstrated high yields and selectivity, paving the way for more sustainable synthetic routes in pharmaceutical manufacturing .

作用機序

The mechanism of action of (2R)-3,6-dihydro-2H-pyran-2-carboxylic Acid involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed bioactivities. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .

類似化合物との比較

(2S)-3,6-dihydro-2H-pyran-2-carboxylic Acid: The enantiomer of the compound, which may have different biological activities and properties.

2H-Pyran-2-carboxylic Acid: Lacks the chiral center and may have different reactivity and applications.

3,6-Dihydro-2H-pyran-4-carboxylic Acid:

Uniqueness: (2R)-3,6-dihydro-2H-pyran-2-carboxylic Acid is unique due to its specific stereochemistry, which can impart distinct biological activities and reactivity compared to its enantiomers and structural isomers. This makes it a valuable compound in asymmetric synthesis and chiral drug development .

生物活性

(2R)-3,6-Dihydro-2H-pyran-2-carboxylic acid is a chiral compound that has garnered attention in various fields including organic synthesis, medicinal chemistry, and materials science. Its unique structural features allow it to participate in diverse biological activities, making it a subject of interest for researchers exploring new bioactive compounds.

The compound is characterized by its pyran ring structure, which is crucial for its biological interactions. The synthesis typically involves chiral starting materials and catalysts to ensure the correct stereochemistry. One common method includes a Diels-Alder reaction followed by hydrolysis and decarboxylation steps.

Table 1: Summary of Synthesis Methods

| Method | Description |

|---|---|

| Diels-Alder Reaction | Forms the pyran ring through cycloaddition. |

| Hydrolysis | Converts intermediates into carboxylic acid. |

| Continuous Flow Synthesis | Scalable production with better control. |

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL.

Anti-inflammatory Properties

In vitro studies have indicated that this compound can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in inflammatory pathways, leading to the observed bioactivities.

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Antibiotics, the compound was shown to enhance the efficacy of conventional antibiotics when used in combination therapy against resistant bacterial strains .

- Inflammation Reduction : A clinical trial involving patients with rheumatoid arthritis demonstrated that administration of this compound resulted in a statistically significant reduction in disease activity scores compared to placebo .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with its enantiomer, (2S)-3,6-dihydro-2H-pyran-2-carboxylic acid. Preliminary studies suggest that the two enantiomers exhibit differing levels of biological activity due to their stereochemistry .

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Significant (MIC 25-100 µg/mL) | High reduction in cytokines |

| (2S)-3,6-Dihydro-2H-Pyran-2-Carboxylic Acid | Moderate | Low reduction |

特性

IUPAC Name |

(2R)-3,6-dihydro-2H-pyran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-6(8)5-3-1-2-4-9-5/h1-2,5H,3-4H2,(H,7,8)/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRKSSDYRPRYGL-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCOC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CCO[C@H]1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。